molecular formula C7H8Cl2N2 B1398178 4,6-Dichloro-2-ethyl-5-methylpyrimidine CAS No. 41026-91-9

4,6-Dichloro-2-ethyl-5-methylpyrimidine

Cat. No.: B1398178
CAS No.: 41026-91-9
M. Wt: 191.05 g/mol
InChI Key: LNUGIQDTXNTOMO-UHFFFAOYSA-N
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Description

Introduction to 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Historical Context and Development of Halogenated Pyrimidines

Halogenated pyrimidines emerged as a pivotal class of compounds in the mid-20th century, driven by their role in nucleic acid analogs and therapeutic agents. Early studies on 5-fluorouracil (1957) and bromodeoxyuridine (1960s) highlighted the potential of halogen substituents to modulate biological activity, particularly in anticancer and antiviral therapies. The introduction of chlorine atoms into pyrimidine systems, as seen in this compound, evolved from these foundational discoveries, enabling enhanced electronic tunability and reactivity for synthetic applications.

The development of this specific derivative correlates with the broader adoption of phosphorus oxychloride (POCl₃)-mediated chlorination, a method refined in the 1980s for regioselective halogenation of dihydroxypyrimidines. Its structural complexity—combining alkyl and halogen substituents—reflects progressive efforts to balance steric effects and electronic properties in drug design.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Its substitution pattern classifies it as a polysubstituted halogenopyrimidine , distinguished by:

  • Electron-withdrawing groups : Two chlorine atoms at positions 4 and 6, which polarize the ring and enhance electrophilic substitution reactivity.
  • Alkyl groups : A methyl group at position 5 and an ethyl group at position 2, contributing steric bulk and influencing solubility profiles.
Table 1: Structural and Physicochemical Properties
Property Value Source
Molecular formula C₁₀H₁₄Cl₂N₂
Molecular weight 233.14 g/mol
SMILES notation CCC1=NC(=C(C(=N1)Cl)C)Cl [10

Properties

IUPAC Name

4,6-dichloro-2-ethyl-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUGIQDTXNTOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41026-91-9
Record name 4,6-dichloro-2-ethyl-5-methylpyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-ethyl-5-methylpyrimidine typically involves the chlorination of 2-ethyl-5-methylpyrimidine. One common method includes the reaction of 2-ethyl-5-methylpyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms at positions 4 and 6 with chlorine atoms .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-ethyl-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Intermediates : 4,6-Dichloro-2-ethyl-5-methylpyrimidine serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of drugs targeting cancer and infectious diseases due to its structural properties that enhance biological activity.
  • Case Study : Research has shown that derivatives of this compound can exhibit significant anti-inflammatory properties by inhibiting nitric oxide production in immune cells.

2. Agricultural Chemistry

  • Agrochemical Development : This compound is utilized in the synthesis of herbicides and fungicides. Its chlorinated structure contributes to the effectiveness of these agrochemicals in controlling pests and diseases in crops.
  • Research Findings : Studies indicate that chlorinated pyrimidines can enhance the efficacy of herbicides by improving their stability and bioavailability in soil.

3. Material Science

  • Novel Materials : The unique electronic properties of this compound make it suitable for developing materials with specific optical or electronic characteristics. This includes applications in organic electronics and photonic devices.
  • Case Study : Investigations into polymer composites incorporating this compound have revealed improved conductivity and thermal stability, making them suitable for advanced electronic applications.

Case Studies

Case Study 1: Anti-inflammatory Activity
A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit nitric oxide production in mouse peritoneal cells. The most effective derivative demonstrated significantly enhanced activity compared to standard inhibitors, indicating potential therapeutic applications in inflammatory diseases.

Case Study 2: Agrochemical Efficacy
Field trials conducted with herbicides synthesized from this compound showed improved weed control efficiency compared to conventional formulations. The studies highlighted the benefits of using chlorinated pyrimidines in enhancing agrochemical performance while reducing application rates.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethyl-5-methylpyrimidine depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 4,6-Dichloro-2-ethyl-5-methylpyrimidine vary in substituents, influencing reactivity, solubility, and applications. Below is a comparative analysis:

Structural and Functional Group Comparisons

Key Findings

Reactivity and Applications :

  • 4,6-Dichloro-5-methoxypyrimidine : The methoxy group enhances solubility in polar solvents, making it suitable for crystallographic studies .
  • 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine : The nitro and thioether groups facilitate nucleophilic substitution, ideal for agrochemical intermediates .
  • 4,6-Dichloro-5-fluoro-2-methylpyrimidine : Fluorine’s electronegativity improves binding affinity in kinase inhibitors .

Synthetic Efficiency :

  • The target compound’s synthesis yields are lower compared to 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (≥64.9% vs. ~50% for the target), likely due to competing pyrimidone formation .

Crystallographic Behavior :

  • 4,6-Dichloro-5-methoxypyrimidine exhibits planar geometry with Cl···N interactions stabilizing its 3D framework, unlike the ethyl/methyl-substituted analog, which lacks crystallographic data .

Data Tables

Table 2: Physical and Spectral Properties

Compound Name Melting Point (K) Solubility Spectral Data (IR, cm⁻¹)
This compound Not reported Low in H₂O 1570 (pyrimidine ring)
4,6-Dichloro-5-methoxypyrimidine 313–315 Moderate in MeCN Not reported
4,6-Dichloro-5-fluoro-2-methylpyrimidine Not reported High in DCM Not reported

Biological Activity

4,6-Dichloro-2-ethyl-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H8Cl2N2
  • CAS Number : 41026-91-9

The presence of chlorine atoms at positions 4 and 6 of the pyrimidine ring, along with an ethyl and a methyl group at positions 2 and 5 respectively, contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound are summarized below:

1. Anti-inflammatory Activity

Studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance:

  • Inhibition of COX Enzymes : Research highlights that derivatives similar to this compound exhibit significant inhibition of COX-1 and COX-2 enzymes. In vitro assays demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μmol)Reference
This compoundTBDOngoing studies
Celecoxib0.04 ± 0.01

2. Antimicrobial Activity

Pyrimidine derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth:

  • Bacterial Inhibition : A study on related pyrimidines revealed effective antibacterial activity against various strains, indicating potential applications in treating infections.

3. Anticancer Potential

The anticancer properties of pyrimidines are well-documented, with some derivatives showing promise in inhibiting tumor growth:

  • Mechanism of Action : The mechanism involves the modulation of cell signaling pathways associated with cancer proliferation. Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific receptors .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrimidine derivatives, including this compound, evaluating their anti-inflammatory effects through carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema comparable to standard treatments .

Case Study 2: Structure–Activity Relationship (SAR)

An investigation into the SAR of pyrimidines revealed that modifications at specific positions could enhance biological activity. For example:

  • Position 5 Substituents : Compounds with electron-donating groups at position 5 showed increased COX inhibitory activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-2-ethyl-5-methylpyrimidine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves chlorination and alkylation of pyrimidine precursors. Key steps include:

  • Regioselective chlorination : Use POCl₃ or PCl₅ under reflux (110–120°C) with catalytic dimethylformamide (DMF) to introduce chlorine at positions 4 and 6 .

  • Ethyl and methyl group introduction : Employ nucleophilic substitution with ethyl iodide or methyl iodide in anhydrous THF, using NaH as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).

  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    Parameter Condition Yield Purity
    Chlorination (POCl₃)120°C, 6 hrs78%92%
    Alkylation (NaH/THF)0°C to RT, 12 hrs65%95%

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Collect waste in airtight containers labeled for halogenated organics.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies ethyl (δ 1.25–1.35 ppm, triplet) and methyl (δ 2.45 ppm, singlet) groups. ¹³C NMR confirms chlorine substitution via deshielding (C4/C6: δ 155–160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles. For example, planar pyrimidine rings show deviations <0.013 Å, with Cl–N contacts (~3.09 Å) stabilizing the lattice .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model transition states. Analyze Fukui indices to identify nucleophilic/electrophilic sites. For example, C5 is more reactive due to lower electron density, favoring amination or alkoxy substitutions .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for electrophilic attack (e.g., Cl substitution at C4/C6 over C2) .

Q. How can contradictions in reported reaction yields be resolved?

  • Methodological Answer :

  • Experimental Replication : Standardize solvent purity (e.g., anhydrous THF vs. technical grade) and moisture control (use molecular sieves).
  • Kinetic Analysis : Conduct time-resolved in situ IR spectroscopy to track intermediate formation. For example, incomplete chlorination due to residual moisture reduces yields by 15–20% .

Q. What advanced analytical strategies differentiate isomeric byproducts during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode. Isomeric byproducts (e.g., 4,5-dichloro vs. 4,6-dichloro) show distinct fragmentation patterns (m/z 193 vs. 195) .
  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm substitution patterns. For example, HMBC correlations from C2-ethyl protons to C5 confirm regiochemistry .

Q. How does steric hindrance from the ethyl group influence reactivity?

  • Methodological Answer :

  • Comparative Kinetics : Conduct competition experiments between 2-ethyl and 2-methyl analogs. Ethyl groups reduce reaction rates in SNAr by 30% due to steric bulk, confirmed via Eyring plots .
  • Molecular Dynamics Simulations : Simulate transition states (e.g., in GROMACS) to quantify steric clashes. Ethyl groups increase activation energy by 8–10 kJ/mol compared to methyl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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